molecular formula C16H19NO4S B4871660 2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide

2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B4871660
M. Wt: 321.4 g/mol
InChI Key: MXIYQJFTZAXDJM-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides, commonly referred to as “sulfa drugs,” are known for their significant biological activities, including antibacterial, antifungal, and antitumor properties . This compound is structurally characterized by the presence of two methoxy groups and a methylbenzyl group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves a nucleophilic substitution reaction. One common method is the reaction between 2,4-dimethoxybenzenesulfonyl chloride and 4-methylbenzylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

    N-benzyl-p-toluene sulfonamide: Known for its potent inhibition of ATPase activity in skeletal myosin II subfragment 1.

    N-(2,4-dimethoxybenzyl)-4-methylbenzenesulfonamide: Exhibits similar structural features and biological activities.

    2-(p-tosylaminomethyl)aniline: Another sulfonamide derivative with notable biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)16-9-8-14(20-2)10-15(16)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYQJFTZAXDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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